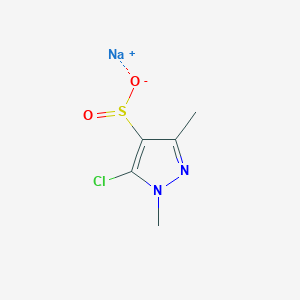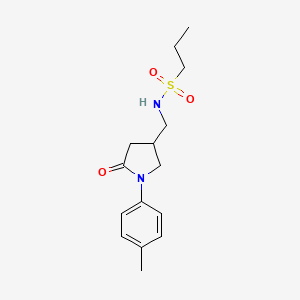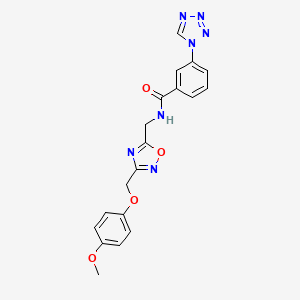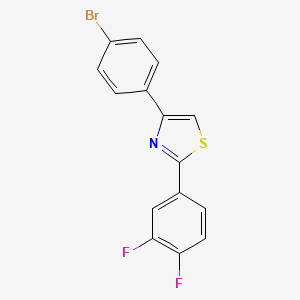
4-(tert-butyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(tert-butyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide is a compound that belongs to the benzamide family. This compound has shown promising results in scientific research, particularly in the field of cancer research.
科学的研究の応用
Potential Applications in Medicinal Chemistry
Compounds with benzamide derivatives, such as metoclopramide, are known for their gastro-kinetic properties, which can aid in gastrointestinal diagnostics and the treatment of various vomiting types and gastro-intestinal disorders. The detailed pharmacodynamic and pharmacokinetic properties, along with therapeutic uses of metoclopramide as a prokinetic agent in gastrointestinal motility disorders, suggest that similar compounds might also possess valuable medicinal properties (R. Pinder et al., 2012; R. W. McCallum et al., 2012).
Antioxidant and Environmental Applications
Synthetic Phenolic Antioxidants (SPAs) research indicates that compounds like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP) have applications in preventing oxidative reactions and extending product shelf life. This suggests that related compounds may also serve as effective antioxidants in various industrial and commercial products (Runzeng Liu & S. Mabury, 2020).
Potential in Neuroprotection and Osteogenesis
Osthole, a compound noted for its wide range of biological and pharmacological properties, including neuroprotective and osteogenic effects, may share similarities with compounds possessing benzamide derivatives. This suggests potential research applications in neuroprotection, bone health, and various pharmacological actions (Zhong-rong Zhang et al., 2015).
Applications in Supramolecular Chemistry
Benzene-1,3,5-tricarboxamide derivatives play a significant role in supramolecular chemistry, highlighting the potential of similar compounds to serve as building blocks in nanotechnology, polymer processing, and biomedical applications. The adaptable nature of these compounds underscores their utility in designing new materials with tailored properties (S. Cantekin et al., 2012).
特性
IUPAC Name |
4-tert-butyl-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2S/c1-19(2,3)17-7-5-16(6-8-17)18(21)20(10-11-22-4)13-15-9-12-23-14-15/h5-9,12,14H,10-11,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLVPUBDINXIDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N(CCOC)CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[4-(2-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2862846.png)
![methyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2862847.png)


![3-(3,4-Dimethylphenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2862850.png)
![2-({1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2862851.png)


![5-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)furan-2-carboxamide](/img/structure/B2862860.png)
![N-(3-fluorophenyl)-6-methyl-4-piperidin-1-ylthieno[2,3-d]pyrimidine-5-carboxamide](/img/structure/B2862864.png)
